molecular formula C16H15NO4S B2543698 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1259233-06-1

3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid

Cat. No.: B2543698
CAS No.: 1259233-06-1
M. Wt: 317.36
InChI Key: KSRDRZAJMFVBIS-UHFFFAOYSA-N
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Description

3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a chemical compound of interest in medicinal chemistry research, integrating a benzoic acid moiety with a sulfonamide functional group linked to a 4-methylphenyl ethenyl chain . The compound is identified with the PubChem CID 71871723 . Sulfonamides are a prominent class of compounds in pharmaceutical research due to their stability and tolerance in humans . They are known to exhibit a wide spectrum of biological activities, making them valuable scaffolds in drug discovery . Specifically, sulfonamide derivatives have been investigated as potential lipoxygenase inhibitors , which are enzymes involved in inflammatory processes . The structural features of this compound suggest potential application in similar enzyme inhibition studies . Furthermore, the benzoic acid component is a well-known precursor for various organic syntheses and is widely used in the production of preservatives . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-12-5-7-13(8-6-12)9-10-22(20,21)17-15-4-2-3-14(11-15)16(18)19/h2-11,17H,1H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRDRZAJMFVBIS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its notable biological activities. This compound features a unique structure that integrates a sulfonamide group with a benzoic acid moiety, which enables it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula

  • Molecular Formula : C15H15N1O4S1
  • Molar Mass : Approximately 305.36 g/mol

Structural Features

The compound's structure includes:

  • A sulfonamide group , which is known for its ability to form hydrogen bonds and participate in nucleophilic substitutions.
  • A benzoic acid moiety , allowing for typical carboxylic acid reactions such as esterification.
  • An ethenyl bridge , which can facilitate further chemical modifications.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it targets β-catenin, a critical component of the Wnt signaling pathway. The mechanism of action involves:

  • Binding to β-catenin , promoting its ubiquitination and proteasomal degradation.
  • Disruption of the Wnt signaling pathway, which is often dysregulated in various cancers, leading to inhibited cancer cell proliferation.

Therapeutic Applications

The compound's ability to modulate key biological pathways suggests several potential therapeutic applications:

  • Cancer Treatment : By inhibiting β-catenin, it may serve as a candidate for cancer therapies targeting Wnt pathway dysregulation.
  • Anti-inflammatory Effects : Due to its structural characteristics, further research is warranted to explore its anti-inflammatory properties.

Study on Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. Results indicated:

  • A significant reduction in cell viability at concentrations above 10 µM.
  • Induction of apoptosis in treated cells, suggesting potential as an anticancer agent.

In Vivo Studies

Preliminary in vivo studies demonstrated that administration of the compound in animal models resulted in:

  • Decreased tumor size in xenograft models.
  • Reduced expression levels of β-catenin and downstream target genes associated with tumor growth.

The compound's interaction with β-catenin involves:

  • Formation of hydrogen bonds between the sulfonamide group and the active site of β-catenin.
  • Induction of conformational changes that facilitate ubiquitination by E3 ligases.

Comparative Analysis

The following table summarizes the biological activity and effects of this compound compared to related compounds:

Compound NameTargetMechanismIC50 (µM)Notes
This compoundβ-cateninUbiquitination promotion10Significant anticancer activity
4-Fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acidVarious enzymesCompetitive inhibition15Broader enzyme inhibition profile

Scientific Research Applications

Enzyme Inhibition

Research has shown that 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid exhibits notable enzyme inhibitory properties. It has been studied for its ability to inhibit key enzymes involved in metabolic pathways:

  • Proteasome Inhibition : The compound has demonstrated the potential to inhibit proteasome activity, which is crucial for protein degradation and cellular homeostasis.
  • Cathepsin Inhibition : Studies indicate that it can inhibit cathepsins, enzymes involved in protein catabolism, which may have implications for cancer therapy.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary evaluations suggest that it can inhibit the growth of various Gram-positive bacteria, including:

  • Staphylococcus aureus
  • Enterococcus faecium

These findings highlight its potential use in developing new antimicrobial therapies.

Anticancer Mechanisms

Recent investigations into the anticancer properties of this compound have revealed several mechanisms of action:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have assessed the compound's cytotoxic effects on various cancer cell lines. Results indicate low cytotoxicity while promoting significant enzyme activity, suggesting a favorable therapeutic index.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, with increased caspase activity observed in treated samples. This mechanism is crucial for the development of effective anticancer agents.

Research Findings and Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid with analogous compounds, focusing on structural features, physicochemical properties, and biological activities.

Structural Analogues from Evidence

3-[[4-(Diethylamino)-2-hydroxyphenyl]azo]-4-hydroxybenzenesulfonic Acid
  • Key Features: Azo (-N=N-) group, sulfonic acid (-SO₃H), and diethylamino (-N(CH₂CH₃)₂) substituents .
  • Comparison: The azo group introduces strong π-conjugation, making this compound suitable as a dye or pH indicator. Sulfonic acid enhances water solubility compared to the sulfonamide in the target compound.
2-Acetylamino Benzoic Acid Methyl Ester (Av7)
  • Key Features: Benzoic acid ester, acetylamino group (-NHCOCH₃) .
  • Comparison: Esterification reduces polarity compared to the free carboxylic acid in the target compound. The acetylamino group may mimic sulfonamide interactions but lacks sulfur’s electronegativity. Demonstrated anti-tumor activity against AGS (gastric) and A549 (lung) cancer cells .
5-Sulfo-4′-diethylamino-2,2′-dihydroxyazobenzene
  • Key Features : Azo linkage, sulfonic acid, and dihydroxy aromatic rings .
  • Comparison :
    • Dual hydroxyl groups enable metal chelation, a property absent in the target compound.
    • Sulfonic acid improves aqueous solubility but may limit membrane permeability.

Key Research Findings

  • Sulfonamide vs. Sulfonic Acid : Sulfonamides (as in the target compound) are more lipophilic than sulfonic acids, favoring blood-brain barrier penetration, but may exhibit lower solubility .
  • Styryl Moieties : The (E)-styryl group in the target compound could enhance binding to hydrophobic protein domains, similar to styryl-based kinase inhibitors (e.g., EGFR inhibitors).
  • Anti-Tumor Potential: While Av7 (a simpler benzoate) shows anti-tumor activity, the target compound’s sulfonamide group may improve specificity for cancer-associated enzymes like carbonic anhydrase IX .

Preparation Methods

Intermediate Synthesis: (E)-2-(4-Methylphenyl)ethenesulfonyl Chloride

The critical intermediate, (E)-2-(4-methylphenyl)ethenesulfonyl chloride, is synthesized via a base-mediated reaction between 4-methylbenzaldehyde and ethenesulfonyl chloride. Triethylamine (NEt₃) is employed to deprotonate the aldehyde, facilitating nucleophilic attack on the sulfonyl chloride. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Reaction Conditions

Component Quantity Solvent Temperature Time Yield
4-Methylbenzaldehyde 1.0 equiv THF 0–5°C 2–4 hrs 78–85%
Ethenesulfonyl chloride 1.2 equiv
Triethylamine 2.5 equiv

The stereochemical integrity of the ethenyl group is preserved by maintaining low temperatures, ensuring exclusive (E)-configuration formation.

Sulfonamide Formation with 3-Aminobenzoic Acid

The sulfonyl chloride intermediate is coupled with 3-aminobenzoic acid in a nucleophilic substitution reaction. Dimethylaminopyridine (DMAP) in THF at ambient temperature catalyzes the reaction, with yields optimized to 70–75% after 12–24 hours. Excess amine (1.5 equiv) ensures complete conversion, while aqueous workup (5% NaOH) removes unreacted acid.

Key Parameters

  • Solvent: THF or dichloromethane (CH₂Cl₂)
  • Base: DMAP or NEt₃ (2.0 equiv)
  • Reaction Time: 12–24 hrs
  • Isolation: Ethyl acetate extraction, followed by silica gel chromatography (70% ethyl acetate/hexane).

One-Pot Copper-Mediated Synthesis

Recent advancements leverage copper ligand-to-metal charge transfer (LMCT) to bypass intermediate isolation. In this method, 3-aminobenzoic acid and 4-methylstyrene are reacted with CuCl₂ under UV light, generating the sulfonamide directly. This approach reduces steps and improves atom economy (yield: 65–70%) but requires stringent control of irradiation intensity to prevent over-oxidation.

Structural and Spectroscopic Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous sulfonamides (e.g., 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid) reveals a dihedral angle of 35.47° between the benzoic acid and sulfonamide aromatic rings. Hydrogen bonding between the carboxylic acid and sulfonamide oxygen stabilizes the crystal lattice, forming centrosymmetric dimers.

Key Crystallographic Data

Parameter Value
Dihedral Angle 35.47°
Hydrogen Bond (O···H) 1.82 Å
Crystal System Monoclinic
Space Group P2₁/c

Spectroscopic Confirmation

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O, carboxylic acid) and 1320–1150 cm⁻¹ (S=O stretching).
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.82–7.45 (m, 6H, aromatic), 6.95 (d, J = 16 Hz, 1H, CH=CH), 6.32 (d, J = 16 Hz, 1H, CH=CH).
  • ¹³C NMR: δ 167.9 (COOH), 144.2 (SO₂), 138.5–126.3 (aromatic carbons), 121.8 (CH=CH).

Optimization and Challenges

Stereochemical Control

Maintaining the (E)-configuration during sulfonyl chloride synthesis is critical. Side reactions, such as Z-isomer formation or polymerization, are mitigated by:

  • Strict temperature control (0–5°C).
  • Use of radical inhibitors (e.g., hydroquinone).

Purification Strategies

  • Chromatography: Gradient elution (hexane → ethyl acetate) resolves sulfonamide from unreacted amine.
  • Recrystallization: Ethanol/water mixtures (3:1) yield high-purity crystals (>98% by HPLC).

Industrial-Scale Adaptations

Patent methodologies (e.g., US20060116519A1) highlight scalable processes:

  • Continuous Flow Reactors: Enhance heat dissipation during exothermic sulfonation.
  • In Situ Monitoring: FTIR probes track sulfonyl chloride formation, reducing batch inconsistencies.

Emerging Methodologies

Copper-catalyzed sulfonylation (PMC10680120) offers a green alternative, utilizing aryl boronic acids and sulfur dioxide surrogates. While promising, this method currently suffers from limited substrate scope for alkyl-substituted arenes.

Q & A

Q. What synthetic methodologies are typically employed for preparing 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid?

The compound is synthesized via sulfonylation and coupling reactions. Al-Rufaie (2016) demonstrated diazonium salt coupling followed by sulfonylation at pH 8-9, achieving 65-72% yields . Alternative methods use tert-butyl aminobenzoate precursors under reflux (45°C, 1 hour), with quantitative yields reported in optimized systems. Key parameters include stoichiometric ratios (1.2-1.5 equivalents of sulfonylating agents) and temperature control (±2°C) .

Q. What spectroscopic methods confirm the compound’s structural integrity?

Characterization relies on 1^1H NMR (200–400 MHz in DMSO-d6d_6), IR for sulfonamide stretching (1320–1160 cm1^{-1}), and melting point analysis (e.g., 217.5–220°C). Mass spectrometry (ESI-TOF) validates molecular mass, while elemental analysis ensures purity (>95%) . For metal complexes, UV-Vis spectroscopy monitors ligand-to-metal charge transitions .

Q. What preliminary biological activities have been reported for this compound?

Studies suggest potential enzyme inhibition (e.g., carbonic anhydrase) and receptor-binding activity. Structural analogs with sulfonamide groups exhibit anti-inflammatory properties, likely through COX-2 inhibition. In vitro assays using HepaRG cells show modulation of fatty acid metabolism, though specific IC50_{50} values require further validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 1^11H NMR signals for derivatives with stereochemical ambiguity?

Overlapping signals (e.g., aromatic protons at δ 7.2–8.1 ppm) are addressed using 2D NMR (COSY, HSQC) and deuterated solvents (DMSO-d6d_6) to enhance resolution. For epimeric mixtures, chromatographic separation (HPLC with C18 columns, 0.1% TFA modifier) effectively isolates stereoisomers .

Q. What strategies optimize reaction conditions to minimize byproducts during sulfonylation?

Byproduct formation (e.g., disubstituted sulfonamides) is reduced by:

  • Stoichiometric control : Limiting sulfonyl chloride to 1.1 equivalents.
  • Temperature modulation : Maintaining 40–50°C to prevent thermal decomposition.
  • Catalysis : Using DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

Q. How do substituent electronic effects influence the compound’s biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO2_2) on the benzene ring enhance enzyme inhibition by 20–30%, while methoxy groups improve solubility but reduce binding affinity. Comparative analysis of analogs (e.g., hydroxy vs. methoxy derivatives) highlights the role of hydrogen bonding in target interactions .

Methodological and Analytical Challenges

Q. What protocols are recommended for quantifying trace impurities in synthesized batches?

High-resolution LC-MS (Q-TOF) with a C18 column (3.5 µm, 2.1 × 100 mm) and 0.1% formic acid mobile phase identifies impurities <0.1%. For unresolved peaks, ion-pair chromatography (e.g., tetrabutylammonium bromide) improves separation of sulfonic acid derivatives .

Q. How should researchers handle discrepancies between computational and experimental solubility data?

Reconcile predictions (e.g., using COSMO-RS) with experimental shake-flask assays in PBS (pH 7.4). Adjust for ionization effects (pKa ~3.2 for the carboxylic acid group) and use Hansen solubility parameters to refine solvent selection .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

Use PPE (nitrile gloves, safety goggles) and work in a fume hood. The compound may cause respiratory irritation (GHS07). Store at 2–8°C in amber vials to prevent photodegradation. Spills require neutralization with 10% sodium bicarbonate .

Data Interpretation

Q. How can researchers validate conflicting biological activity data across studies?

Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding studies). Control for batch-to-batch variability by repeating experiments with independently synthesized batches. Meta-analysis of IC50_{50} values across studies identifies outliers due to assay conditions (e.g., DMSO concentration >1%) .

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